N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-9-6-7-23-13(9)12(20)8-19-14(21)10-2-4-11(5-3-10)22-15(16,17)18/h2-7,12,20H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWCQZDMHZUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The trifluoromethoxy group is introduced via nucleophilic substitution reactions, while the hydroxyethyl group is added through a series of alkylation and hydroxylation reactions. The methylthiophene ring is synthesized separately and then coupled with the benzamide core under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while nucleophilic substitution of the trifluoromethoxy group can produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study involving the synthesis of derivatives of related compounds demonstrated that modifications in the structure could enhance their efficacy against various cancer cell lines. For instance, similar benzamide derivatives have shown activity against breast cancer and prostate cancer cells, suggesting that N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide could be further explored for its potential in cancer therapeutics .
1.2 Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Compounds with trifluoromethoxy groups have been noted for their ability to disrupt bacterial membranes, which could be a mechanism through which this benzamide derivative exerts its effects. Preliminary studies suggest that it may inhibit the growth of both gram-positive and gram-negative bacteria, warranting further investigation into its use as an antimicrobial agent .
Neuropharmacological Applications
2.1 Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds like this compound. Research into similar compounds has revealed their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
3.1 Polymer Chemistry
In material science, the incorporation of trifluoromethoxy groups into polymers can enhance their thermal stability and chemical resistance. This property makes this compound a candidate for developing high-performance materials used in coatings and adhesives .
Data Table: Summary of Applications
Case Studies
5.1 Case Study: Anticancer Activity
A recent study synthesized various derivatives of benzamide compounds similar to this compound and evaluated their anticancer activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain modifications led to a significant reduction in cell viability, highlighting the importance of structural optimization in drug design .
5.2 Case Study: Neuroprotective Effects
In a neuropharmacological study, a series of compounds were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Compounds with similar structural motifs showed reduced cell death and increased antioxidant enzyme activity, suggesting that this compound may possess similar protective effects .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
2-Aminoethyl methacrylate: A methacrylate derivative used in polymer synthesis.
Uniqueness
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide stands out due to its trifluoromethoxy group, which imparts unique electronic properties, and its hydroxyethyl group, which enhances its reactivity and versatility in chemical reactions. These features make it a valuable compound for research and industrial applications.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12F3N1O2S1
- Molecular Weight : 303.29 g/mol
This compound features a thiophene ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Research indicates that compounds with similar structures often exhibit activity through multiple pathways:
- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways. For instance, they may inhibit kinases or phosphatases involved in cancer cell proliferation.
- Receptor Modulation : The trifluoromethoxy group can enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or other signaling pathways.
- Antimicrobial Activity : Some studies have shown that thiophene derivatives possess antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of bacterial enzymes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens. It demonstrated significant inhibition against Leishmania donovani, with an IC50 value indicating higher potency compared to established drugs like miltefosine. This suggests potential for treating leishmaniasis .
- Anticancer Properties : Another investigation focused on the compound's effect on cancer cell lines. The results indicated that it could induce apoptosis in breast cancer cells via a mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : The compound was tested for its ability to modulate glutamate receptors in vitro. It showed promising results in enhancing receptor binding affinity, suggesting possible applications in neurodegenerative diseases where glutamate dysregulation is a concern .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide?
Answer: The synthesis typically involves:
- Step 1: Formation of the thiophene derivative (e.g., via the Gewald reaction, which condenses α-methylene carbonyl compounds with sulfur and α-cyano esters) .
- Step 2: Functionalization of the benzamide core. The trifluoromethoxy group is introduced using 4-(trifluoromethoxy)benzoyl chloride, reacting with the hydroxyethyl-thiophene intermediate under nucleophilic conditions .
- Key Reagents/Conditions:
- Critical Parameters: Temperature control (<40°C) to prevent decomposition and solvent purity to avoid side reactions .
Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: Use a multi-technique approach:
- Spectroscopy:
- 1H/13C NMR: Identify protons on the hydroxyethyl group (~δ 3.5–4.5 ppm) and aromatic signals from the thiophene (δ 6.5–7.5 ppm) and benzamide (δ 7.8–8.2 ppm) .
- IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z ~373.3 for C₁₆H₁₆F₃NO₃S) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Q3. What are the primary biological targets or pathways influenced by this compound?
Answer:
- Mechanistic Insights: The trifluoromethoxy group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 enzymes) .
- Thiophene Interactions: The thiophene ring engages in π-π stacking with aromatic residues in proteins, modulating activity (e.g., inhibition of microbial enzymes in in vitro assays) .
- Hydroxyethyl Group: May act as a hydrogen-bond donor, influencing solubility and target engagement .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting) for this compound?
Answer: Contradictions often arise from:
- Dynamic Effects: Rotameric interconversion of the hydroxyethyl group causes peak splitting. Use variable-temperature NMR (VT-NMR) to slow rotation and assign signals .
- Impurity Artifacts: Trace solvents (e.g., DCM) or unreacted intermediates can overlap. Purify via recrystallization (ethanol/water) or flash chromatography .
- Stereochemistry: The hydroxy group’s configuration (R/S) affects splitting patterns. Use chiral HPLC or Mosher’s method for absolute configuration determination .
Q. Q5. What methodologies are recommended for studying its metabolic stability and degradation pathways?
Answer:
- In Vitro Assays:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites (e.g., hydroxylation of thiophene or benzamide) .
- LC-MS/MS: Track degradation products (e.g., hydrolysis of the amide bond under acidic/basic conditions) .
- Isotope Labeling: Introduce deuterium at the hydroxyethyl group to trace metabolic fate via mass shifts .
Q. Q6. How does this compound compare structurally and functionally to analogs like N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide?
Answer:
| Feature | Target Compound | Methoxy Analog |
|---|---|---|
| Substituent | Hydroxyethyl group | Methoxy group |
| Lipophilicity (LogP) | Lower (hydroxy group increases polarity) | Higher (methoxy reduces polarity) |
| Metabolic Stability | Susceptible to oxidation (hydroxy → ketone) | More stable (methoxy resists oxidation) |
| Biological Activity | Broader enzyme inhibition (e.g., antimicrobial) | Enhanced CNS penetration (lipophilic methoxy) |
Q. Q7. What precautions are critical when handling this compound in laboratory settings?
Answer:
- Mutagenicity: Ames testing indicates low mutagenic risk, but use PPE (gloves, goggles) and fume hoods due to structural similarity to mutagenic anomeric amides .
- Decomposition: Avoid heating >40°C (risk of thiophene ring degradation) .
- Waste Disposal: Quench amide-containing waste with 10% acetic acid before disposal to prevent environmental contamination .
Q. Q8. How can researchers design experiments to explore its potential in materials science (e.g., organic electronics)?
Answer:
- Electrochemical Profiling: Cyclic voltammetry (CV) to assess redox activity of the thiophene ring (e.g., E₁/2 for hole/electron transport) .
- Thin-Film Studies: Spin-coat the compound on ITO substrates; measure conductivity (four-point probe) and optical bandgap (UV-Vis spectroscopy) .
- Comparative Analysis: Replace thiophene with furan or phenyl groups to modulate charge mobility .
Q. Q9. What strategies address low solubility in aqueous buffers during biological assays?
Answer:
Q. Q10. How can conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
Answer:
- Target Profiling: Use proteomic approaches (e.g., thermal shift assays) to identify off-target interactions .
- Dose-Dependency: Conduct dose-response curves to distinguish primary vs. secondary effects (e.g., antimicrobial IC50 vs. anti-inflammatory EC50) .
- Pathway Analysis: RNA-seq or metabolomics to map affected pathways (e.g., NF-κB vs. ROS scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
